1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea
Beschreibung
Eigenschaften
CAS-Nummer |
86764-71-8 |
|---|---|
Molekularformel |
C24H26N2O |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea |
InChI |
InChI=1S/C24H26N2O/c1-3-22-16-10-11-19(2)23(22)25-24(27)26(17-20-12-6-4-7-13-20)18-21-14-8-5-9-15-21/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
UTEJXRQVGZWKEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Reaction of Dibenzylamine with 2-Ethyl-6-Methylphenyl Isocyanate
The most straightforward method involves reacting dibenzylamine with 2-ethyl-6-methylphenyl isocyanate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. Dibenzylamine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage.
Reaction Conditions:
-
Solvent: THF, 0°C to room temperature
-
Molar Ratio: 1:1 (amine:isocyanate)
-
Catalyst: None required
-
Yield: 68–72% (after column chromatography)
Mechanistic Insights:
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. The lone pair on the dibenzylamine nitrogen attacks the isocyanate carbonyl, forming a tetrahedral intermediate that collapses to release the urea product. Steric hindrance from the 2-ethyl-6-methylphenyl group slightly reduces reactivity, necessitating extended reaction times (8–12 hours).
Limitations:
-
Requires handling toxic isocyanates.
-
Requires rigorous moisture exclusion to prevent hydrolysis.
Cyclic Carbonate-Based Synthesis
Two-Step Process Using Ethylene Carbonate
Adapted from Process II in US Patent 5,902,899, this method avoids isocyanates by employing ethylene carbonate as a carbonyl source.
Step 1: Formation of Mono-Benzyl Carbamate
Ethylene carbonate reacts with dibenzylamine in the presence of sodium methoxide (28% in methanol) at 95–100°C under nitrogen. The base deprotonates the amine, enabling nucleophilic attack on the carbonate.
Step 2: Reaction with 2-Ethyl-6-Methylaniline
The intermediate carbamate is treated with 2-ethyl-6-methylaniline at 90–110°C, facilitating transamination to yield the unsymmetric urea.
Reaction Conditions:
-
Solvent: Methanol/toluene (1:1 v/v)
-
Base: Sodium methoxide (5 mol%)
-
Yield: 58–63% (over two steps)
Advantages:
-
Eliminates phosgene-derived reagents.
-
Scalable to multi-gram quantities.
Challenges:
-
Competing symmetric urea formation (5–8% yield).
-
Requires careful temperature control to prevent decarboxylation.
Carbodiimide-Assisted Coupling
EDCl-Mediated Activation
A carbodiimide-based approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to activate the carbonyl group. Dibenzylamine and 2-ethyl-6-methylaniline are sequentially added to a solution of triphosgene in THF, with EDCl facilitating urea bond formation.
Reaction Conditions:
-
Solvent: THF, 0°C
-
Activator: EDCl (1.2 equiv)
-
Yield: 65–70%
Mechanistic Pathway:
Triphosgene generates a reactive carbamoyl chloride intermediate, which couples with dibenzylamine to form a mixed carbamate. EDCl activates the carbonyl, enabling nucleophilic attack by 2-ethyl-6-methylaniline.
Optimization Notes:
-
Excess EDCl (1.5 equiv) improves yields but complicates purification.
-
Hydroxybenzotriazole (HoBt) additives reduce racemization but are unnecessary for this non-chiral system.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Functionalization
Though less common for urea synthesis, a palladium-catalyzed approach can introduce the 2-ethyl-6-methylphenyl group post-urea formation. A brominated dibenzylurea precursor undergoes Suzuki coupling with 2-ethyl-6-methylphenylboronic acid.
Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2M aqueous)
-
Solvent: DME/EtOH (3:1 v/v)
-
Yield: 55–60%
Key Considerations:
-
Limited by the availability of boronic acid derivatives.
-
High catalyst loading increases cost.
Comparative Analysis of Methods
Key Takeaways:
-
The cyclic carbonate method offers the best balance of safety and scalability.
-
Isocyanate routes provide higher yields but require stringent safety protocols.
Purification and Characterization
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,1-Dibenzyl-3-(2-Ethyl-6-methylphenyl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Benzylpositionen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Natriummethoxid in Methanol.
Hauptprodukte
Oxidation: Oxidierte Derivate mit funktionellen Gruppen wie Carbonsäuren.
Reduktion: Reduzierte Derivate mit Aminogruppen.
Substitution: Substituierte Harnstoffderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 1,1-Dibenzyl-3-(2-Ethyl-6-methylphenyl)harnstoff beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise in biologischen Systemen bestimmte Enzyme inhibieren, indem es an deren aktive Zentren bindet und deren Aktivität blockiert. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The 2-ethyl-6-methylphenyl group is a recurring motif in several compounds, but the functional groups attached to this moiety vary significantly, influencing their biological activity and applications. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
- Urea vs. Amide Backbone : The urea group in this compound enables stronger hydrogen bonding compared to the amide groups in S-metolachlor and Acetochlor. This may enhance binding affinity in biological systems but reduce environmental persistence compared to acetamide-based herbicides .
- Ethoxymethyl vs. Methoxyalkyl: Acetochlor’s ethoxymethyl group contributes to its phytotoxicity and environmental persistence, leading to regulatory bans . In contrast, S-metolachlor’s methoxyalkyl chain balances herbicidal efficacy with reduced soil residue .
Physicochemical Properties
Table 2: Predicted Physicochemical Data
| Property | This compound | S-metolachlor | Acetochlor |
|---|---|---|---|
| Molecular Weight (g/mol) | 358.48 | 283.80 | 269.77 |
| Collision Cross-Section (Ų) | 191.9 ([M+H]+) | N/A | N/A |
| Key Ion Forms | [M+H]+, [M+Na]+, [M-H]- | [M+H]+ | [M+H]+ |
- Collision Cross-Section : The urea derivative’s higher CCS (191.9 Ų) reflects its larger size and branched structure compared to linear analogs like Acetochlor. This may influence pharmacokinetic properties such as diffusion rates and tissue penetration.
Biologische Aktivität
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The compound features a urea functional group that can engage in hydrogen bonding with biological targets, influencing their activity. The presence of the 2-ethyl-6-methylphenyl moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor signaling pathways, leading to various physiological effects. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial growth.
Antimicrobial Activity
Research indicates that urea derivatives exhibit significant antimicrobial properties. For example, studies have shown that urea compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The effectiveness of this compound against specific pathogens remains to be fully elucidated but is expected to be promising based on the activity of related compounds.
Anticancer Activity
The antiproliferative effects of urea derivatives have been documented in several studies. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the inhibition of critical signaling pathways like PI3K and mTORC1, which are pivotal in cancer cell survival and proliferation.
Case Study: Anticancer Activity Evaluation
A study evaluating a series of urea derivatives found that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines . The most potent compounds were further tested for their toxicity profiles and pharmacokinetic properties. This research underscores the potential of urea derivatives as anticancer agents.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.5 | PI3K/mTOR inhibition |
| Compound B | HCT116 | 0.7 | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Case Study: Antimicrobial Activity Assessment
Another study focused on the antimicrobial efficacy of urea derivatives against Gram-negative bacteria. The results indicated that several compounds exhibited significant growth inhibition against Acinetobacter baumannii, suggesting a potential application for treating resistant infections .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| Compound X | A. baumannii | 94.5 |
| This compound | TBD | TBD |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Condition |
|---|---|---|---|
| Isocyanate-amine | 72 | 98% | THF, 0–5°C |
| Carbodiimide coupling | 65 | 95% | DCM, RT |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons on the benzyl groups (δ 4.8–5.2 ppm) and aromatic protons (δ 6.5–7.3 ppm) .
- ¹³C NMR confirms carbonyl (C=O) at ~155 ppm .
- Infrared (IR) Spectroscopy: Detects urea C=O stretch at ~1640–1680 cm⁻¹ .
- X-ray Crystallography: SHELXL refinement resolves steric hindrance between benzyl and ethyl-methylphenyl groups .
Advanced Tip: For ambiguous regioselectivity, use NOESY NMR to analyze spatial proximity of substituents .
How can researchers resolve contradictions in biological activity data across studies, such as inconsistent IC₅₀ values?
Methodological Answer:
Contradictions often arise from variations in assay design or compound purity. Mitigate issues via:
Standardized Assays: Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO ≤0.1%) .
Purity Validation: Confirm compound integrity using HPLC-MS (>95% purity) and quantify degradation products .
Dose-Response Repetition: Perform triplicate experiments with statistical validation (p < 0.05, ANOVA) .
Case Study: Discrepancies in enzyme inhibition assays were resolved by pre-equilibrating the compound in assay buffer for 1 hour to ensure solubility .
What strategies address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
Crystallization challenges arise from the compound’s hydrophobic benzyl groups. Strategies include:
- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., chloroform/methanol, 2:1) to enhance lattice formation .
- Temperature Gradients: Slow cooling from 40°C to 4°C over 72 hours promotes crystal growth .
- Additives: Introduce 5% glycerol to stabilize crystal packing .
Advanced Refinement: SHELXL’s TWIN/BASF commands correct for twinning artifacts in low-symmetry space groups .
How do structural modifications (e.g., substituent changes) influence the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Table 2: SAR of Analogous Ureas
| Modification | Activity Change | Key Finding |
|---|---|---|
| Benzyl → p-Fluorobenzyl | IC₅₀ ↓ 40% | Increased logP |
| Ortho → Para substitution | IC₅₀ ↑ 200% | Reduced target binding |
What methodological approaches evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC-UV at 254 nm .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for ureas) .
- Light Sensitivity: Expose to UV (365 nm) for 48 hours and quantify photodegradation products with LC-MS .
Key Finding: The compound is stable at pH 5–9 but hydrolyzes rapidly under strongly acidic (pH <3) conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
